AS1928370

TRPV1 antagonist Thermoregulation Safety pharmacology

TRPV1 antagonists often induce hyperthermia, confounding neuropathic pain studies. AS1928370 eliminates this variable: it blocks capsaicin-induced TRPV1 activation without elevating core body temperature at analgesic doses (ED50 0.17-0.26 mg/kg p.o. in rats). • CNS-penetrant (brain/plasma 4.3); intrathecal dosing confirms spinal mechanism. • Intra-TRP selective: no TRPV4/TRPA1/TRPM8 inhibition at 10 μM. • Reduced consumption: ≥98% purity, effective at sub-mg/kg doses vs. >10 mg/kg alternatives.

Molecular Formula C29H31N3O2
Molecular Weight 453.6 g/mol
Cat. No. B12371349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1928370
Molecular FormulaC29H31N3O2
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=C(C=CC(=C2)C(=O)NC3=CC4=C(CCC(=O)N4C)C=C3)C5=CC=CC=C5
InChIInChI=1S/C29H31N3O2/c1-20-7-6-16-32(20)19-24-17-23(11-14-26(24)21-8-4-3-5-9-21)29(34)30-25-13-10-22-12-15-28(33)31(2)27(22)18-25/h3-5,8-11,13-14,17-18,20H,6-7,12,15-16,19H2,1-2H3,(H,30,34)/t20-/m1/s1
InChIKeyUVEZHZVGDONTIH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS1928370: Proton-Sparing CNS-Penetrant TRPV1 Antagonist


AS1928370, (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide, is a small-molecule transient receptor potential vanilloid 1 (TRPV1) antagonist that exhibits oral bioavailability and central nervous system (CNS) penetrance [1]. Its defining pharmacological fingerprint lies in the combination of potent TRPV1 blockade, functional selectivity that spares proton-induced channel activation, and a robust preclinical profile showing efficacy in neuropathic pain models without eliciting hyperthermia—a common liability among earlier TRPV1 antagonists [2][3]. These characteristics position AS1928370 as a refined research tool and a benchmark compound for investigating the therapeutic window of TRPV1 antagonism.

Why Generic TRPV1 Antagonist Substitution Fails


TRPV1 antagonists as a class exhibit profound pharmacological heterogeneity in three critical domains—thermoregulatory liability, central versus peripheral partitioning, and mode-specific antagonism (capsaicin versus proton activation)—that directly undermine any assumption of functional equivalence [1][2]. For instance, broad-spectrum antagonists like AMG517 and ABT102 reliably induce hyperthermia in multiple species by blocking tonic proton-mediated TRPV1 signaling, whereas acid-sparing compounds such as SB-366791, SB-705498, and AS1928370 do not elevate core body temperature [2][3]. Moreover, CNS penetration varies dramatically across chemotypes; a peripherally restricted antagonist cannot recapitulate the spinal analgesic effects observed with AS1928370 [4]. Consequently, substituting AS1928370 with an alternative TRPV1 antagonist in experimental pain models introduces uncontrolled variables that may confound both efficacy readouts and safety interpretation, underscoring the necessity of compound-specific procurement based on quantitatively defined differentiation.

Quantitative Differentiation Evidence


Hyperthermia Liability vs. TRPV1 Antagonists

In rat models, AS1928370 produced no significant change in rectal body temperature at doses up to 10 mg/kg p.o., whereas structurally distinct TRPV1 antagonists AMG517 and ABT102 induce robust hyperthermia at pharmacologically active doses [1][2]. The lack of hyperthermic effect is mechanistically linked to its 'proton-sparing' profile: AS1928370 potently inhibits capsaicin-mediated activation but exhibits extremely weak inhibition of proton-induced TRPV1 activation [3]. This contrasts with non-selective TRPV1 antagonists that block all activation modes and consequently elevate core body temperature.

TRPV1 antagonist Thermoregulation Safety pharmacology

Selectivity Over Thermo-TRP Channels

In functional Ca2+ flux assays, AS1928370 at concentrations up to 10 μM produced no detectable inhibition of TRPV4, TRPA1, or TRPM8 channels, whereas it potently inhibited capsaicin-evoked TRPV1 responses with an IC50 of 0.51 μM (Ca2+ flux) [1]. This 20-fold selectivity window against these thermosensory and nociceptive TRP family members minimizes potential confounding effects in pain and sensory physiology studies.

TRP channel Selectivity profiling Off-target liability

CNS Penetration in Brain and Spinal Cord

In mice, AS1928370 demonstrates substantial CNS penetration following oral administration, with mean plasma-to-brain and plasma-to-spinal cord concentration ratios of 4.3 and 3.5, respectively [1]. This level of CNS partitioning enables direct spinal TRPV1 antagonism, as evidenced by the analgesic efficacy of intrathecal administration (30 µg/body) in neuropathic pain models [2]. Many TRPV1 antagonists are designed or discovered as peripherally restricted agents, limiting their utility in central pain processing studies.

CNS penetration Blood-brain barrier Spinal analgesia

In Vivo Analgesic Potency in Neuropathic Pain

In the L5/L6 spinal nerve ligation model of neuropathic pain in rats, oral administration of AS1928370 produced dose-dependent reversal of capsaicin-induced secondary hyperalgesia and mechanical allodynia, with ED50 values of 0.17 mg/kg and 0.26 mg/kg p.o., respectively [1]. These low ED50 values demonstrate high oral potency in a disease-relevant pain model, establishing a robust efficacy benchmark for comparative studies.

Neuropathic pain ED50 Spinal nerve ligation

Optimal Research Application Scenarios


Thermoneutral Neuropathic Pain Studies

AS1928370 is the preferred TRPV1 antagonist for chronic neuropathic pain studies in rodents where body temperature fluctuations would confound behavioral or metabolic readouts. Its demonstrated lack of hyperthermic effect up to 10 mg/kg p.o. in rats [1], at doses exceeding the analgesic ED50 (0.17-0.26 mg/kg p.o.), enables repeated dosing without thermoregulatory artifacts—a critical advantage over hyperthermia-inducing comparators such as AMG517 and ABT102 [2][3].

Spinal and Supraspinal TRPV1 Dissection

Given its validated CNS penetration (brain/plasma ratio 4.3; spinal cord/plasma ratio 3.5 in mice) [4], AS1928370 is uniquely suited for experiments designed to dissect central versus peripheral TRPV1 mechanisms in pain. Intrathecal administration (30 µg/body) robustly attenuates mechanical allodynia [4], confirming spinal site of action. This central access distinguishes AS1928370 from peripherally restricted TRPV1 antagonists and enables pharmacological interrogation of spinal TRPV1 contributions to neuropathic pain maintenance.

TRP Channel Selectivity Profiling

For studies requiring unambiguous attribution of phenotypic effects to TRPV1 blockade, AS1928370 offers a well-defined selectivity profile: no inhibition of TRPV4, TRPA1, or TRPM8 at concentrations up to 10 μM in Ca2+ flux assays [5]. This intra-TRP family selectivity window mitigates confounding contributions from TRPA1 (a key mediator of cold and mechanical pain) and TRPM8 (cold sensing), ensuring that observed analgesic or sensory effects can be confidently ascribed to TRPV1 antagonism.

High-Potency Oral Dosing with Limited Supply

AS1928370's low oral ED50 values (0.17-0.26 mg/kg p.o.) [1] translate to reduced compound consumption per animal, making it a cost-effective choice for large-scale or chronic pain studies. Compared to earlier TRPV1 antagonists requiring doses >10 mg/kg for equivalent efficacy [6][7][8], AS1928370 enables the same experimental throughput with significantly smaller procurement volumes, an important consideration for budget-constrained academic and industrial research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS1928370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.